N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are often found in natural products, endogenous biochemical substances, and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide typically involves the reaction of N-substituted quinone imines with halogenating agents. For instance, the compound can be synthesized by halogenation of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas using potassium thiocyanate or thiourea in the presence of hydrochloric acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are frequently employed.
Major Products Formed
The major products formed from these reactions include various halogenated quinone imines, hydroquinone derivatives, and other substituted compounds .
Scientific Research Applications
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer activity.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide involves its interaction with molecular targets and pathways in biological systems. The compound’s quinone imine structure allows it to participate in redox reactions, influencing cellular redox status and modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
- N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)urea
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hypochlorous amide is unique due to its specific substitution pattern and the presence of hypochlorous amide, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
64894-78-6 |
---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
4-chloroimino-2,5-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-8(11)6(2)3-7(5)10-9/h3-4H,1-2H3 |
InChI Key |
PCMVCEAMEHNCBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NCl)C(=CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.